molecular formula C8H6ClFO2 B1340083 2-Fluoro-4-methoxybenzoyl chloride CAS No. 321-24-4

2-Fluoro-4-methoxybenzoyl chloride

Cat. No.: B1340083
CAS No.: 321-24-4
M. Wt: 188.58 g/mol
InChI Key: UHLDNUXKNREILG-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methoxybenzoyl chloride can be synthesized from 2-fluoro-4-methoxybenzoic acid. The typical synthetic route involves the reaction of 2-fluoro-4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction is carried out under a nitrogen atmosphere to prevent moisture from affecting the reaction. The reaction mixture is then distilled to obtain the desired product as a white solid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: It can hydrolyze in the presence of water to form 2-fluoro-4-methoxybenzoic acid.

    Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: This reaction occurs in the presence of water or aqueous solutions of bases like sodium hydroxide.

    Condensation: The reaction with amines is usually carried out in an organic solvent like dichloromethane or chloroform.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Acids: Formed from hydrolysis.

Scientific Research Applications

2-Fluoro-4-methoxybenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The presence of the fluorine atom and the methoxy group influences its reactivity and selectivity in these reactions. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzoyl chloride
  • 2-Fluoro-4-methoxybenzoic acid
  • 4-Fluoro-2-(trifluoromethyl)benzoyl chloride
  • 3-Methoxybenzoyl chloride

Uniqueness

2-Fluoro-4-methoxybenzoyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The fluorine atom enhances the compound’s reactivity and stability, while the methoxy group provides additional sites for further functionalization .

Properties

IUPAC Name

2-fluoro-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLDNUXKNREILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560870
Record name 2-Fluoro-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321-24-4
Record name 2-Fluoro-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-methoxybenzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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